molecular formula C21H21N3O4S B5228451 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B5228451
M. Wt: 411.5 g/mol
InChI Key: YGTWGYNDUGIINU-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide is a complex organic molecule with intricate chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. Initially, the isoquinoline structure is prepared through methods such as the Pictet-Spengler reaction. Subsequently, the sulfonylation of this structure occurs using sulfonyl chlorides in the presence of a base, forming the sulfonylphenyl intermediate. Concurrently, the isoxazole component is synthesized via a cyclization reaction involving dimethylacetylenedicarboxylate and appropriate amines or hydrazines. These two key intermediates are then coupled under controlled conditions, using reagents like palladium catalysts to ensure high yields and purity.

Industrial Production Methods:

On an industrial scale, the synthesis leverages high-efficiency continuous flow reactors to ensure precision and scalability. High-pressure liquid chromatography (HPLC) is employed to monitor and control each reaction step, ensuring consistent quality and yield. Industrial methods focus on optimizing solvent use and minimizing waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Catalysts like potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon in the presence of hydrogen gas.

  • Substitution: Nucleophilic substitutions typically employ reagents like sodium hydride or sodium amide in anhydrous solvents.

Major Products:

  • Oxidation might yield sulfonyl phenyl derivatives.

  • Reduction can lead to the formation of more saturated isoquinoline derivatives.

  • Substitution reactions can modify the isoxazole or sulfonylphenyl components, allowing the synthesis of a range of analogs for different applications.

Scientific Research Applications

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide serves as a valuable compound in various scientific research domains:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Functions as a molecular probe in the study of enzyme activities or receptor interactions.

  • Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.

  • Industry: Applied in the development of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. Its isoxazole and isoquinoline moieties can bind to protein active sites, altering their function. The sulfonyl group enhances its solubility and facilitates interactions with hydrophilic sites within biological systems, enabling it to modulate various biochemical pathways.

Comparison with Similar Compounds

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide stands out due to the unique combination of its isoquinoline, isoxazole, and sulfonylphenyl structures. Similar compounds include:

  • N-[4-(benzenesulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide: Lacks the isoquinoline moiety, resulting in different biological activities.

  • N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide: Replaces the sulfonyl group with a carbonyl group, altering its solubility and interaction profiles.

  • N-[4-(2-quinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide: Uses a quinoline instead of an isoquinoline, modifying its binding and efficacy in biological systems.

This combination of components and their specific configurations in this compound gives it unique properties, making it a focal point of research for potential therapeutic applications and advanced material development.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14-20(15(2)28-23-14)21(25)22-18-7-9-19(10-8-18)29(26,27)24-12-11-16-5-3-4-6-17(16)13-24/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTWGYNDUGIINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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